

An In-depth Technical Guide to the Lewis Acidity of Triphenylboroxin

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylboroxin, a cyclic anhydride of phenylboronic acid, is a versatile compound with significant Lewis acidic properties that underpin its utility in organic synthesis, materials science, and potentially drug development. The electron-deficient boron centers within the boroxine ring readily interact with Lewis bases, influencing reaction mechanisms and enabling its role as a catalyst or reagent. This guide provides a comprehensive overview of the Lewis acidity of **triphenylboroxin**, including its structural basis, quantitative evaluation, and practical implications. Detailed experimental protocols for assessing Lewis acidity and visualizations of its role in chemical transformations are presented to equip researchers with the knowledge to effectively harness the properties of this important organoboron compound.

Introduction to Triphenylboroxin and its Lewis Acidity

Triphenylboroxin, with the chemical formula $(C_6H_5BO)_3$, is a white crystalline solid.[1] Its structure consists of a six-membered ring of alternating boron and oxygen atoms, with a phenyl group attached to each boron atom. The boron atoms in the **triphenylboroxin** ring are trigonal planar and possess a vacant p-orbital, rendering them electron-deficient and capable of accepting an electron pair from a Lewis base.[1] This inherent Lewis acidity is the foundation of **triphenylboroxin**'s reactivity and its diverse applications.



The formation of **triphenylboroxin** is a reversible dehydration process from three molecules of phenylboronic acid. While the boroxine is stable, in the presence of water or other nucleophiles, it can hydrolyze back to the corresponding boronic acid. This equilibrium is an important consideration in its application, particularly in aqueous or protic environments.

Quantitative Assessment of Lewis Acidity

Quantifying the Lewis acidity of a compound is crucial for understanding its reactivity and predicting its behavior in chemical systems. Several experimental and computational methods are employed to determine the Lewis acidity of organoboron compounds.

Experimental Methods

Gutmann-Beckett Method: This method provides a semi-quantitative measure of Lewis acidity through an "Acceptor Number" (AN). It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a strong Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal of the phosphorus atom. The magnitude of this shift is correlated to the Lewis acidity.[2][3]

The Acceptor Number is calculated using the following formula:

AN = $2.21 \times (\delta_{\text{sample}} - \delta(\text{Et}_3\text{PO in hexane}))$

where δ_{sample} is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and $\delta(\text{Et}_3\text{PO in hexane})$ is the chemical shift of Et₃PO in a non-coordinating solvent (hexane), which is defined as 41.0 ppm.

While a specific Acceptor Number for **triphenylboroxin** is not readily available in the literature, a modified Gutmann-Beckett method for solid samples can be employed for its determination.

[2]

NMR Titration: Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study the interaction between a Lewis acid and a Lewis base and to determine the binding constant (K₃) of the resulting adduct. By monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹¹B, ¹³C, ³¹P) upon incremental addition of a Lewis base to a solution of the Lewis acid, the strength of the interaction can be quantified.



Computational Methods

Fluoride Ion Affinity (FIA): FIA is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. While a specific calculated FIA value for **triphenylboroxin** has not been found in the reviewed literature, this method is widely used to assess the Lewis acidity of various boranes.

Ammonia Affinity (AA): Similar to FIA, ammonia affinity is a computational method that calculates the enthalpy change of the gas-phase reaction between a Lewis acid and ammonia. It serves as another valuable theoretical descriptor of Lewis acidity.

Table 1: Summary of Quantitative Lewis Acidity Data

Method	Parameter	Value for Triphenylboroxin	Notes
Gutmann-Beckett	Acceptor Number (AN)	Not available in literature	Can be determined experimentally.
NMR Titration	Binding Constant (K _a)	Dependent on the Lewis base	Provides a measure of adduct stability.
Computational	Fluoride Ion Affinity (FIA)	Not available in literature	Theoretical value.
Computational	Ammonia Affinity (AA)	Not available in literature	Theoretical value.

Experimental Protocols Determination of Acceptor Number for a Solid Lewis Acid (Modified Gutmann-Beckett Method)

This protocol is adapted for solid Lewis acids like **triphenylboroxin**.

Materials:

Triphenylboroxin



- Triethylphosphine oxide (Et₃PO)
- Anhydrous, non-coordinating solvent (e.g., dichloromethane-d2, chloroform-d)
- NMR tubes
- High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

- Prepare a standard solution of Et₃PO: Dissolve a known amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of a specific concentration (e.g., 0.1 M).
- Prepare the sample: In an NMR tube, dissolve a precisely weighed amount of triphenylboroxin in a known volume of the deuterated solvent.
- Add the Et₃PO probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the **triphenylboroxin** solution. The molar ratio of **triphenylboroxin** to Et₃PO should be carefully controlled (e.g., 1:1).
- Acquire ³¹P NMR spectrum: Acquire a ³¹P{¹H} NMR spectrum of the sample. Record the chemical shift (δ_{sample}) of the Et₃PO-triphenylboroxin adduct.
- Acquire reference spectrum: Acquire a ³¹P{¹H} NMR spectrum of a solution of Et₃PO in hexane at the same concentration as the sample. Record the chemical shift (δ(Et₃PO in hexane)).
- Calculate the Acceptor Number (AN): Use the formula: AN = $2.21 \times (\delta_{\text{sample}} 41.0)$.

Determination of Binding Constant by 1H NMR Titration

This protocol describes the determination of the binding constant between **triphenylboroxin** and a Lewis base (e.g., pyridine).

Materials:

Triphenylboroxin



- Lewis base (e.g., pyridine)
- Anhydrous deuterated solvent (e.g., chloroform-d)
- NMR tubes
- High-resolution NMR spectrometer

Procedure:

- Prepare a stock solution of the Lewis acid: Prepare a stock solution of triphenylboroxin of known concentration in the deuterated solvent.
- Prepare a stock solution of the Lewis base: Prepare a stock solution of the Lewis base of known concentration in the same deuterated solvent.
- Prepare a series of NMR samples: Prepare a series of NMR tubes with a constant
 concentration of triphenylboroxin and varying concentrations of the Lewis base. This can
 be achieved by adding different volumes of the Lewis base stock solution to a fixed volume
 of the triphenylboroxin stock solution and then diluting to the same final volume with the
 deuterated solvent.
- Acquire ¹H NMR spectra: Acquire ¹H NMR spectra for each sample.
- Analyze the data: Identify a proton on the Lewis base whose chemical shift changes significantly upon binding to **triphenylboroxin**. Plot the change in chemical shift ($\Delta\delta$) as a function of the Lewis base concentration.
- Determine the binding constant (K_a): Fit the titration data to a suitable binding model (e.g.,
 1:1 binding isotherm) using non-linear regression analysis to determine the binding constant.
 [4][5][6][7][8]

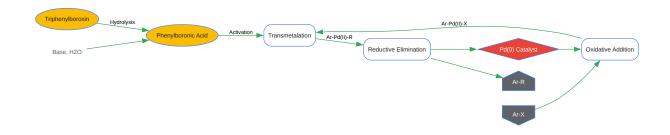
Role of Triphenylboroxin in Chemical Transformations

The Lewis acidity of **triphenylboroxin** is central to its application in various chemical reactions.



Precursor in Suzuki-Miyaura Coupling

Triphenylboroxin serves as a convenient and stable precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In the presence of a base and water, **triphenylboroxin** hydrolyzes to form the active boronic acid species, which then participates in the catalytic cycle.[9][10][11][12][13]



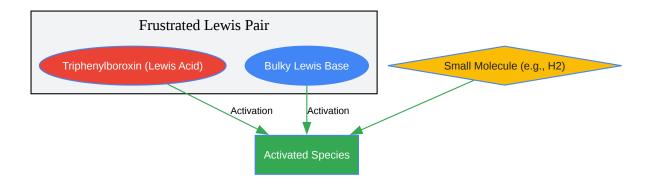
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Figure 1: Catalytic cycle of Suzuki-Miyaura coupling with triphenylboroxin as a precursor.

Component in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. While specific examples involving **triphenylboroxin** are not extensively documented, boranes, in general, are common Lewis acid components in FLPs. The bulky phenyl groups of **triphenylboroxin** could potentially create sufficient steric hindrance to form FLPs with suitable Lewis bases.[1][14][15][16]





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